molecular formula C9H12ClNO B13037962 (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Cat. No.: B13037962
M. Wt: 185.65 g/mol
InChI Key: ZAPYWTYXWPYFBH-LURJTMIESA-N
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Description

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine donor.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow chemistry and the use of robust catalysts are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

    1-(2-Chloro-6-methoxyphenyl)propan-1-amine: A homologous compound with an additional carbon atom in the alkyl chain.

Uniqueness

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and interactions compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(2-chloro-6-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

ZAPYWTYXWPYFBH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)OC)N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N

Origin of Product

United States

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